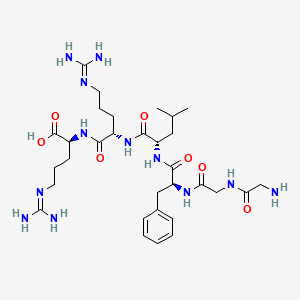

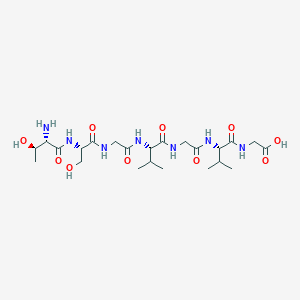

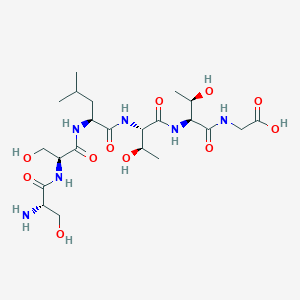

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

グリシン, L-トレオニル-L-セリルグリシル-L-バリルグリシル-L-バリル- は、複数のアミノ酸で構成された複雑なペプチド化合物です。その複雑な構造と様々な科学分野における潜在的な用途で知られています。この化合物は、グリシン、L-トレオニン、L-セリン、L-バリンなどを含む、独特のアミノ酸配列が特徴です。 この化合物の分子式は C23H41N7O10 です .

準備方法

合成経路と反応条件

グリシン, L-トレオニル-L-セリルグリシル-L-バリルグリシル-L-バリル- の合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには、以下の手順が含まれます。

活性化: 添加されるアミノ酸のカルボキシル基は、HBTU や DIC などの試薬を用いて活性化されます。

カップリング: 活性化されたアミノ酸は、成長中のペプチド鎖のアミノ基と反応します。

脱保護: アミノ酸の暫定的な保護基は、さらなるカップリング反応を可能にするために除去されます。

工業的生産方法

この化合物の工業的生産には、大規模な SPPS または液相ペプチド合成 (LPPS) が含まれる場合があります。これらの方法は、高収率と高純度のために最適化されており、多くの場合、自動合成機や高速液体クロマトグラフィー (HPLC) などの高度な精製技術が組み込まれています。

化学反応の分析

反応の種類

グリシン, L-トレオニル-L-セリルグリシル-L-バリルグリシル-L-バリル- は、様々な化学反応を起こすことができます。これらには以下が含まれます。

酸化: この反応は、セリンやトレオニンなどのアミノ酸の側鎖を修飾することができます。

還元: 還元反応は、存在する場合、ジスルフィド結合を修飾するために使用できます。

置換: アミノ酸残基を置換することで、ペプチドの特性を変更することができます。

一般的な試薬と条件

酸化剤: 過酸化水素 (H2O2)、ペルオキシギ酸。

還元剤: ジチオスレイトール (DTT)、トリス (2-カルボキシエチル) ホスフィン (TCEP)。

置換試薬: アミノ酸誘導体、HBTU などのカップリング試薬。

生成される主要な生成物

これらの反応から生成される主要な生成物は、ペプチドに加えられた特定の修飾によって異なります。例えば、酸化はスルホキシドやスルホン酸の生成につながる可能性がある一方、還元は還元されたチオール基をもたらす可能性があります。

科学的研究の応用

グリシン, L-トレオニル-L-セリルグリシル-L-バリルグリシル-L-バリル- は、科学研究で幅広い応用範囲を持っています。

化学: ペプチド合成と反応の研究のためのモデル化合物として使用されます。

生物学: タンパク質-タンパク質相互作用や細胞シグナル伝達経路における役割について調査されています。

医学: 薬物送達システムやペプチドベースの薬剤など、潜在的な治療用途について研究されています。

作用機序

グリシン, L-トレオニル-L-セリルグリシル-L-バリルグリシル-L-バリル- の作用機序は、特定の分子標的との相互作用に関係しています。このペプチドは、酵素、受容体、または他のタンパク質に結合して、その活性を影響を与えることができます。 例えば、グリシン残基は中枢神経系のグリシン受容体と相互作用し、神経伝達を調節することができます . さらに、トレオニンとセリン残基はリン酸化され、シグナル伝達経路に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

L-バリルグリシル-L-セリルグリシル-L-トレオニル-L-プロリン: アミノ酸組成は異なるものの、類似の配列を持つ別のペプチド.

グリシン, N-(1-オキソヘキサデシル)-L-バリルグリシル-L-バリル-L-アラニル-L-プロリル-: 異なる構造的特徴を持つリポペプチド.

独自性

グリシン, L-トレオニル-L-セリルグリシル-L-バリルグリシル-L-バリル- は、そのアミノ酸の特定の配列によって、独特の生化学的特性が付与されます。グリシン、トレオニン、セリン、バリン残基の組み合わせにより、様々な分野で多様な相互作用と応用が可能になります。

類似化合物との比較

Similar Compounds

L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar sequence but different amino acid composition.

Glycine, N-(1-oxohexadecyl)-L-valylglycyl-L-valyl-L-alanyl-L-prolyl-: A lipopeptide with distinct structural features.

Uniqueness

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of glycine, threonine, serine, and valine residues allows for diverse interactions and applications in various fields.

特性

CAS番号 |

632331-08-9 |

|---|---|

分子式 |

C23H41N7O10 |

分子量 |

575.6 g/mol |

IUPAC名 |

2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C23H41N7O10/c1-10(2)18(22(39)26-7-15(34)30-19(11(3)4)23(40)27-8-16(35)36)29-14(33)6-25-20(37)13(9-31)28-21(38)17(24)12(5)32/h10-13,17-19,31-32H,6-9,24H2,1-5H3,(H,25,37)(H,26,39)(H,27,40)(H,28,38)(H,29,33)(H,30,34)(H,35,36)/t12-,13+,17+,18+,19+/m1/s1 |

InChIキー |

IZCFGNYIYGYSPJ-UOESKWBISA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O |

正規SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)

![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)

![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)

![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)

![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)

![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)